2,5-Dioxopyrrolidin-1-yl 2-(acetylthio)acetate
Overview
Description
N-Succinimidyl-S-acetylthioacetate is a chemical compound widely used in protein modification and bioconjugation. It introduces sulfhydryl groups into proteins and other amine-containing molecules in a protected form, which can later be exposed for further reactions. This compound is particularly valuable in the field of biochemistry and molecular biology for its ability to facilitate the formation of stable amide bonds and cleavable disulfide bonds.
Mechanism of Action
Target of Action
SATA primarily targets proteins, specifically the primary amines present in proteins . These primary amines are typically found in lysine residues and the amino termini of proteins .
Mode of Action
SATA reacts with these primary amines to form stable amide bonds . This reaction results in the addition of protected sulfhydryl groups to the proteins . The sulfhydryl groups are added in a protected form, which allows for long-term storage of the sulfhydryl-modified molecule .
Biochemical Pathways
The primary biochemical pathway involved in SATA’s mechanism of action is the formation of disulfide bonds . SATA can form cleavable disulfide bonds with other sulfhydryl-containing molecules . This is particularly important in protein chemistry and modification reactions, where the presence of sulfhydryl groups or disulfides can significantly influence the structure and function of proteins .
Pharmacokinetics
The compound’s ability to form stable amide bonds with proteins suggests that it may have a significant impact on the bioavailability of these proteins .
Result of Action
The result of SATA’s action is the modification of proteins through the addition of protected sulfhydryl groups . This modification can be reversed when needed for conjugation reactions by treating the modified molecule with hydroxylamine to expose the labile sulfhydryl group .
Action Environment
The action of SATA is influenced by environmental factors such as pH and temperature. The reaction conditions for SATA are mild and non-denaturing, which helps preserve protein activity . Furthermore, the modified molecule can be stored indefinitely, suggesting that SATA is stable under typical storage conditions .
Biochemical Analysis
Biochemical Properties
N-Succinimidyl-S-acetylthioacetate reacts with primary amines, such as lysine residues in proteins, to form stable amide bonds . This reaction introduces a protected sulfhydryl group that can be deprotected by hydroxylamine . The sulfhydryl group can then form cleavable disulfide bonds with other sulfhydryl-containing molecules . This property allows N-Succinimidyl-S-acetylthioacetate to play a significant role in protein chemistry and modification reactions .
Molecular Mechanism
N-Succinimidyl-S-acetylthioacetate exerts its effects at the molecular level through its interaction with primary amines. It contains an N-hydroxysuccinimide (NHS) ester, which forms a stable, covalent amide bond with primary amines, such as lysine residues and the amino termini of proteins . This reaction releases NHS as a by-product . The resulting amide bond is stable, allowing the modified molecule to be stored indefinitely .
Temporal Effects in Laboratory Settings
N-Succinimidyl-S-acetylthioacetate allows long-term storage of the sulfhydryl-modified molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Succinimidyl-S-acetylthioacetate is synthesized through the reaction of N-hydroxysuccinimide with S-acetylthioacetic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond between the N-hydroxysuccinimide and the S-acetylthioacetic acid. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide under mild conditions to prevent the decomposition of the reactants .
Industrial Production Methods
In industrial settings, the production of N-Succinimidyl-S-acetylthioacetate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N-Succinimidyl-S-acetylthioacetate primarily undergoes substitution reactions where the N-hydroxysuccinimide ester reacts with primary amines to form stable amide bonds. The compound also undergoes deprotection reactions where the acetyl group is removed to expose the sulfhydryl group .
Common Reagents and Conditions
Substitution Reactions: These reactions typically involve primary amines (e.g., lysine residues in proteins) and are carried out in aqueous or organic solvents under mild, non-denaturing conditions to preserve protein activity.
Deprotection Reactions: The deprotection of the sulfhydryl group is achieved using hydroxylamine hydrochloride in a buffered solution.
Major Products
The major products formed from these reactions include amide-bonded conjugates and free sulfhydryl-containing molecules, which can further react with other sulfhydryl-reactive crosslinkers to form disulfide bonds .
Scientific Research Applications
N-Succinimidyl-S-acetylthioacetate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex molecules and in the modification of polymers.
Biology: The compound is employed in protein labeling and crosslinking studies to investigate protein-protein interactions and protein structure.
Medicine: It is used in the development of targeted drug delivery systems and in the conjugation of therapeutic agents to antibodies.
Industry: N-Succinimidyl-S-acetylthioacetate is used in the production of biosensors and diagnostic assays.
Comparison with Similar Compounds
Similar Compounds
N-Succinimidyl-3-(2-pyridyldithio)propionate (SPDP): Similar to N-Succinimidyl-S-acetylthioacetate, SPDP introduces sulfhydryl groups into proteins but uses a different protecting group.
Traut’s Reagent (2-Iminothiolane): This reagent also introduces sulfhydryl groups into proteins but does not have a protecting group, making it less stable during storage.
Uniqueness
N-Succinimidyl-S-acetylthioacetate is unique in its ability to introduce protected sulfhydryl groups that can be stored for extended periods and later exposed when needed. This feature makes it particularly valuable for applications requiring long-term storage and precise control over the timing of sulfhydryl group exposure .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-acetylsulfanylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5S/c1-5(10)15-4-8(13)14-9-6(11)2-3-7(9)12/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCQLSRLQIPNLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40227719 | |
Record name | N-Hydroxysuccinimide S-acetylthioacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40227719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76931-93-6 | |
Record name | N-Hydroxysuccinimide S-acetylthioacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076931936 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Hydroxysuccinimide S-acetylthioacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40227719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Succinimidyl S-Acetylthioglycolate [Cross-linking Reagent] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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